2-Butanol,1,1-dichloro-1-fluoro-

Description

Contextualization within the Broader Class of Halogenated Alcohols

Halogenated alcohols are a subclass of halogenated organic compounds that also feature a hydroxyl (-OH) group. The presence of both halogen and hydroxyl functionalities imparts a unique chemical reactivity to these molecules. They can participate in reactions typical of both alcohols and alkyl halides, making them versatile intermediates in organic synthesis. The electronegativity and size of the halogen atom, as well as its position relative to the hydroxyl group, significantly influence the compound's acidity, boiling point, and reaction pathways.

Academic Relevance of Multi-Halogenated Butanol Derivatives

Butanol and its derivatives are of considerable interest in chemical research, in part due to their potential as biofuels and platform chemicals. mdpi.com The incorporation of multiple halogen atoms onto a butanol framework, creating multi-halogenated butanol derivatives, offers a pathway to novel materials and molecules with tailored properties. For instance, the presence of halogens can enhance the compound's utility as a non-polar solvent or as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The study of these derivatives provides valuable insights into structure-activity relationships and reaction mechanisms in organic chemistry.

Structural Specificity and Nomenclature of 2-Butanol (B46777), 1,1-dichloro-1-fluoro-

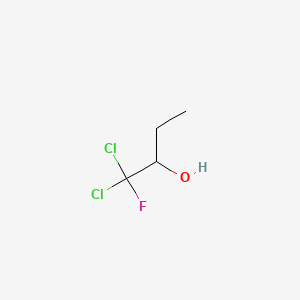

The compound 2-Butanol, 1,1-dichloro-1-fluoro- possesses a precise and defining molecular architecture. Its structure consists of a four-carbon butanol chain with a hydroxyl group located on the second carbon atom. The first carbon atom is distinguished by the attachment of two chlorine atoms and one fluorine atom.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1,1-dichloro-1-fluorobutan-2-ol . nih.gov The nomenclature rules for halogenated alcohols dictate that the carbon chain is numbered to give the hydroxyl group the lowest possible number. universalclass.compbworks.comyoutube.com The substituents are then named and numbered accordingly, and listed in alphabetical order (chloro before fluoro). chemistrysteps.com

| Identifier | Value |

| IUPAC Name | 1,1-dichloro-1-fluorobutan-2-ol nih.gov |

| Molecular Formula | C4H7Cl2FO nih.gov |

| CAS Number | 6301-93-5 nih.gov |

| Molecular Weight | 161.00 g/mol nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

6301-93-5 |

|---|---|

Formule moléculaire |

C4H7Cl2FO |

Poids moléculaire |

161.00 g/mol |

Nom IUPAC |

1,1-dichloro-1-fluorobutan-2-ol |

InChI |

InChI=1S/C4H7Cl2FO/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3 |

Clé InChI |

SMYVIYNRYCBPJF-UHFFFAOYSA-N |

SMILES canonique |

CCC(C(F)(Cl)Cl)O |

Origine du produit |

United States |

Synthetic Methodologies and Preparation Routes for 2 Butanol, 1,1 Dichloro 1 Fluoro

Historical Overview of Halogenation Techniques Applicable to Alcohols

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. google.com Historically, this was achieved using highly reactive and often corrosive reagents. chemguide.co.uklibretexts.org Strong hydrohalic acids like concentrated HCl, HBr, and HI have long been used to replace the hydroxyl group. libretexts.orgyoutube.com However, these reactions often require harsh conditions and are prone to carbocation rearrangements, particularly with secondary and tertiary alcohols. youtube.comyoutube.com

Phosphorus halides, such as phosphorus pentachloride (PCl₅), phosphorus tribromide (PBr₃), and phosphorus triiodide (PI₃, often generated in situ from red phosphorus and iodine), offered an alternative. chemguide.co.uklibretexts.orgyoutube.com Thionyl chloride (SOCl₂) became a popular reagent for preparing alkyl chlorides, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.orgyoutube.com

A significant advancement in achieving milder halogenation conditions was the development of the Appel reaction. This method uses a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄) to convert alcohols to the corresponding alkyl halides under neutral conditions, minimizing the risk of acid-catalyzed side reactions. google.com These evolving techniques provide a toolbox from which chemists can select the appropriate method based on the substrate's sensitivity and the desired outcome.

Table 1: Comparison of Common Reagents for Alcohol Halogenation

| Reagent(s) | Target Halide | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|---|

| Conc. HX (HCl, HBr, HI) | R-Cl, R-Br, R-I | Tertiary > Secondary | Inexpensive | Harsh conditions, carbocation rearrangements possible. libretexts.orgyoutube.comyoutube.com |

| SOCl₂ with pyridine | R-Cl | Primary, Secondary | Gaseous byproducts (SO₂, HCl) simplify workup. libretexts.orgyoutube.com | Reagent is toxic and corrosive. libretexts.org |

| PBr₃ | R-Br | Primary, Secondary | Good yields, avoids rearrangements. youtube.com | Reagent is corrosive and moisture-sensitive. |

| Red P + I₂ | R-I | Primary, Secondary | In situ generation of reactive PI₃. chemguide.co.uk | Reaction can be vigorous. |

| PPh₃ + CX₄ (Appel Reaction) | R-Cl, R-Br | Primary, Secondary | Mild, neutral conditions. google.com | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. google.com |

Targeted Synthesis Strategies for Dihalofluorobutanol Scaffolds

Creating a specific dihalofluorobutanol like 2-Butanol (B46777), 1,1-dichloro-1-fluoro-, where the halogens are precisely positioned, requires advanced synthetic control. Direct halogenation of 2-butanol is not a viable method due to the lack of regioselectivity. Therefore, the synthesis must be designed to build the molecule from precursors where the required functionalities are already in place or can be introduced selectively.

Regioselectivity—the control of where a reaction occurs on a molecule—is paramount. For the target molecule, the challenge lies in introducing two chlorine atoms and one fluorine atom onto the C1 carbon, while retaining the hydroxyl group at the C2 position. This cannot be accomplished in a single step from 2-butanol.

A plausible strategy involves starting with a precursor that already contains a carbonyl group at the C2 position, such as 1,1-dichloro-2-butanone. nih.gov The presence of the ketone directs reactivity. The synthesis of such dichlorinated ketones can be achieved through various methods, including the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362). nih.gov Once the 1,1-dichloro-2-butanone precursor is obtained, the ketone can be reduced to the secondary alcohol at C2. chadsprep.comchemguide.co.uk This reduction is typically performed using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which selectively reduce the carbonyl group without affecting the gem-dichloro group. libretexts.org This multi-step approach ensures that the final arrangement of the hydroxyl group and the chlorine atoms is correct.

The C2 carbon of 2-Butanol, 1,1-dichloro-1-fluoro- is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Synthesizing a single enantiomer requires a stereoselective approach. Since the likely synthetic route involves the reduction of a prochiral ketone (e.g., 1,1-dichloro-2-butanone), achieving stereoselectivity depends on controlling this reduction step.

One powerful method is the use of chiral reducing agents, such as those developed for the Corey-Bakshi-Shibata (CBS) reduction, which can convert ketones to alcohols with high enantioselectivity. organic-chemistry.org Alternatively, biocatalytic reduction using enzymes like ketoreductases offers an environmentally friendly and highly selective method for producing a single enantiomer of the desired alcohol.

Another strategy is to start with an enantiomerically pure precursor. For instance, one could begin with an enantiomerically pure form of a simpler chiral alcohol, such as (R)- or (S)-2-butanol, and then perform chemical transformations that build the 1,1-dichloro-1-fluoro- functionality without disturbing the chiral center. This often involves protecting the alcohol, performing the necessary halogenation steps on the other end of the molecule, and then deprotecting it.

Precursor Chemistry and Transformation Pathways to 2-Butanol, 1,1-dichloro-1-fluoro-

The final step in the synthesis of 2-Butanol, 1,1-dichloro-1-fluoro- is the introduction of the fluorine atom. This is typically accomplished late in the synthetic sequence, often via hydrofluorination or, more commonly, through halogen exchange reactions.

Hydrofluorination involves the addition of hydrogen fluoride (B91410) (HF) to an unsaturated precursor or the substitution of a halogen with fluorine. One potential, albeit challenging, route could involve a dichlorinated alkene precursor. Catalytic methods for the hydrofluorination of halogenated alkanes have been developed, for instance, using reagents like niobium pentachloride (NbCl₅) to facilitate the reaction with HF. google.com Another advanced strategy is the cobalt-catalyzed hydrofluorination of alkenes using Et₃N·3HF as the source of both hydrogen and fluorine. nih.gov Applying this to a precursor like 1,1-dichloro-1-butene could theoretically yield the target structure, although controlling the regioselectivity of the addition would be critical. The high toxicity and difficult handling of HF make this a less common approach in laboratory settings compared to halogen exchange.

The most established and practical method for introducing fluorine into a molecule of this type is through a halogen exchange reaction, specifically the Swarts reaction. byjus.comvedantu.comscienceinfo.com This reaction converts an alkyl chloride or bromide into an alkyl fluoride using a metallic fluoride. vedantu.com

A logical precursor for the synthesis of 2-Butanol, 1,1-dichloro-1-fluoro- would be 1,1,1-trichloro-2-butanol. This precursor could be synthesized and then subjected to a selective Swarts reaction. The reaction involves heating the chlorinated precursor with a fluoride salt, often antimony trifluoride (SbF₃), sometimes with a catalytic amount of antimony pentachloride (SbCl₅) to generate the active fluorinating agent. wikipedia.org Other metallic fluorides like AgF, Hg₂F₂, and CoF₂ are also effective. vedantu.com The reaction proceeds because the C-F bond formed is significantly stronger than the C-Cl bond being broken. By carefully controlling the reaction conditions, it is possible to selectively replace just one chlorine atom with fluorine to yield the final product, 2-Butanol, 1,1-dichloro-1-fluoro-.

Table 2: Common Fluorinating Agents for the Swarts Reaction

| Fluorinating Agent | Formula | Typical Use | Notes |

|---|---|---|---|

| Antimony Trifluoride | SbF₃ | Conversion of alkyl chlorides/bromides to fluorides. byjus.comwikipedia.org | Often used with a SbCl₅ catalyst; effective for polychlorinated compounds. wikipedia.org |

| Silver(I) Fluoride | AgF | Conversion of alkyl iodides/bromides. vedantu.comiitk.ac.in | High reactivity, but more expensive. |

| Mercurous Fluoride | Hg₂F₂ | Conversion of alkyl chlorides/bromides. vedantu.com | Effective but toxic due to mercury content. |

| Cobalt(II) Fluoride | CoF₂ | Used for fluorinating alkyl halides. vedantu.com | A common choice in halogen exchange reactions. |

| Potassium Fluoride | KF | Used in polar aprotic solvents. | Less reactive than heavy metal fluorides, but cheaper and less toxic. byjus.com |

Derivatization from Related Halogenated Alkanones

The most direct and common method for the preparation of 2-Butanol, 1,1-dichloro-1-fluoro- is through the reduction of its corresponding ketone precursor, 1,1-dichloro-1-fluoro-2-butanone. nih.govyoutube.com This transformation involves the conversion of a carbonyl group to a hydroxyl group, a fundamental reaction in organic synthesis.

The reduction of aldehydes and ketones to alcohols can be achieved using various reducing agents. masterorganicchemistry.comquimicaorganica.orgyoutube.com For the specific case of halogenated ketones, the choice of reducing agent is critical to avoid unwanted side reactions, such as dehalogenation. Common methods include catalytic hydrogenation and the use of hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. It is a widely used industrial process for the reduction of carbonyl compounds. chadsprep.com

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful sources of hydride ions (H⁻) that readily reduce ketones to secondary alcohols. masterorganicchemistry.comchadsprep.compressbooks.pub Sodium borohydride is generally considered a milder and more selective reagent than LiAlH₄ and is often used in protic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.comquimicaorganica.orgyoutube.com The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. youtube.commasterorganicchemistry.com

The general scheme for the reduction of 1,1-dichloro-1-fluoro-2-butanone to 2-Butanol, 1,1-dichloro-1-fluoro- is presented below:

Reaction Scheme: C₂H₅C(O)CFCl₂ + [H] → C₂H₅CH(OH)CFCl₂ (1,1-dichloro-1-fluoro-2-butanone) + Reducing Agent → (2-Butanol, 1,1-dichloro-1-fluoro-)

Below is a table summarizing common reducing agents applicable for this transformation.

| Reducing Agent | Typical Solvent(s) | General Reactivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Reduces aldehydes and ketones. masterorganicchemistry.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (aprotic) | Reduces aldehydes, ketones, esters, and carboxylic acids. quimicaorganica.orgchadsprep.com |

| Hydrogen (H₂) with Metal Catalyst | Varies (e.g., Ethanol, Hexane) | Reduces carbonyls and other functional groups. chadsprep.com |

This table presents common reducing agents for carbonyl compounds. The optimal choice depends on the specific substrate and desired selectivity.

Optimization of Reaction Conditions and Yield Enhancement in Dihalofluorobutanol Synthesis

Achieving a high yield and purity of 2-Butanol, 1,1-dichloro-1-fluoro- necessitates careful control over various reaction parameters. This includes the selection of an appropriate catalytic system for the initial halogenation steps to produce the precursor ketone, and the modulation of solvent and other conditions during the final reduction step.

Catalytic Systems in Halogenation Processes

The synthesis of the precursor, 1,1-dichloro-1-fluoro-2-butanone, likely involves the α-halogenation of a suitable ketone. Acid-catalyzed halogenation is a common method for this purpose. nih.govyoutube.com In this process, the ketone is converted to its enol tautomer in the presence of an acid catalyst. This enol is nucleophilic and reacts with an electrophilic halogen source (e.g., Cl₂, Br₂). nih.govyoutube.com The presence of an electron-withdrawing halogen atom on the α-carbon can decrease the reactivity towards further halogenation under acidic conditions, allowing for controlled mono- or di-halogenation. nih.gov

While specific catalysts for the direct synthesis of 1,1-dichloro-1-fluoro-2-butanone are not detailed in readily available literature, general principles of ketone halogenation suggest the use of acid catalysts.

| Catalyst Type | Example | Role in Halogenation |

| Brønsted Acid | HBr, H₂SO₄ | Catalyzes enol formation, activating the α-position for halogen attack. youtube.com |

| Lewis Acid | AlCl₃ | Can promote halogenation and other related reactions. |

This table outlines general catalyst types used in the α-halogenation of ketones, a key step in synthesizing the precursor for the target dihalofluorobutanol.

Solvent Effects and Reaction Parameter Modulation

The solvent plays a crucial role in the reduction of halogenated ketones, influencing both the reaction rate and the stereoselectivity. researchgate.netvu.nl In the reduction of 2-halocyclohexanones with sodium borohydride, for instance, the use of protic solvents like ethanol is common. researchgate.netvu.nl Computational studies have shown that the inclusion of explicit solvent molecules in theoretical models is essential to accurately predict the stereochemical outcome of the reaction. researchgate.netvu.nl

The choice of solvent can affect the stability of the transition state and the reactivity of the hydride reagent. For sodium borohydride reductions, polar protic solvents such as methanol or ethanol are typically employed. masterorganicchemistry.comquimicaorganica.org For more reactive hydrides like LiAlH₄, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are necessary to prevent reaction with the solvent. quimicaorganica.org

Other parameters that can be modulated to enhance yield include:

Temperature: Lower temperatures are often used to improve selectivity and control the exothermic nature of hydride reductions.

Stoichiometry of the reducing agent: Using a stoichiometric excess of the reducing agent can ensure complete conversion of the ketone, but careful control is needed to avoid side reactions.

Reaction time: Monitoring the reaction progress (e.g., by chromatography) allows for quenching the reaction upon completion to prevent byproduct formation.

The table below summarizes the influence of key reaction parameters on the reduction of halogenated ketones.

| Parameter | Effect on Reaction | General Considerations |

| Solvent | Influences reactivity and stereoselectivity. researchgate.netvu.nl | Protic solvents (e.g., ethanol) for NaBH₄; Aprotic solvents (e.g., THF) for LiAlH₄. quimicaorganica.org |

| Temperature | Affects reaction rate and selectivity. | Lower temperatures often favor higher selectivity. |

| Reagent Stoichiometry | Drives the reaction to completion. | A slight excess of the reducing agent is common, but large excesses can lead to side reactions. |

| Reaction Time | Determines the extent of conversion. | Should be optimized to maximize product formation and minimize degradation. |

This interactive table details how different reaction parameters can be adjusted to optimize the synthesis of dihalofluorobutanols from their ketone precursors.

Molecular Structure, Conformational Analysis, and Stereochemical Investigations of 2 Butanol, 1,1 Dichloro 1 Fluoro

Fundamental Principles of Stereochemistry in Chiral Butanol Derivatives

Stereochemistry, the three-dimensional arrangement of atoms and molecules and its effect on their chemical and physical properties, is fundamental to understanding the behavior of chiral compounds. A molecule is chiral if it is non-superimposable on its mirror image. utexas.edu The most common source of chirality in organic molecules is the presence of a stereogenic center, typically a carbon atom bonded to four different substituents. utexas.edulibretexts.org

In the case of butanol derivatives, 2-butanol (B46777) serves as a classic example of a chiral molecule. utexas.edulibretexts.orglibretexts.org The second carbon atom (C2) in 2-butanol is a stereogenic center, as it is attached to a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). utexas.edulibretexts.org This arrangement gives rise to two non-superimposable mirror images, known as enantiomers. utexas.edu In contrast, 1-butanol (B46404) and 2-propanol are achiral because they lack a stereogenic center. utexas.edulibretexts.org

The presence of halogen atoms in a butanol derivative, such as in 2-Butanol, 1,1-dichloro-1-fluoro-, introduces additional complexity and significantly influences the molecule's stereochemical properties. The principles of stereochemistry remain the same, but the nature and size of the halogen substituents will affect the molecule's interactions and physical properties.

A mixture containing equal amounts of two enantiomers is known as a racemic mixture. utexas.edu While enantiomers have identical physical properties such as boiling point and melting point, they rotate plane-polarized light in equal but opposite directions. masterorganicchemistry.com This property is known as optical activity.

Conformational Isomerism and Rotational Barriers around Carbon-Carbon Bonds

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org The study of these different arrangements and their relative energies is known as conformational analysis. libretexts.org For acyclic alkanes and their derivatives, Newman projections are a useful tool for visualizing the conformations that arise from rotation around a C-C single bond. libretexts.org

Rotation around the C2-C3 bond in a butanol derivative like 2-Butanol, 1,1-dichloro-1-fluoro- leads to several key conformations:

Staggered Conformations: These are energy minima where the substituents on the adjacent carbon atoms are as far apart as possible, with a dihedral angle of 60°. libretexts.orgunizin.org

Anti Conformation: The most stable staggered conformation where the largest groups on the adjacent carbons are 180° apart. This minimizes steric strain. unizin.orglumenlearning.compressbooks.pub

Gauche Conformation: A staggered conformation where the largest groups are 60° apart. While more stable than eclipsed conformations, it is generally higher in energy than the anti conformation due to steric strain between the bulky groups. libretexts.orgunizin.orglumenlearning.com

Eclipsed Conformations: These are energy maxima where the substituents on adjacent carbon atoms are in line with each other, resulting in a dihedral angle of 0°. libretexts.org This leads to torsional strain due to repulsion between bonding electrons and steric strain from the close proximity of substituents. libretexts.orgpressbooks.pub

The presence of halogen substituents significantly impacts the conformational preferences of a molecule. The size and electronegativity of the halogen atoms play a crucial role in determining the rotational barriers and the relative stability of different conformers. nih.govspcmc.ac.in

Generally, increasing the bulk of a substituent increases the energy difference between the axial and equatorial conformers in cyclic systems. spcmc.ac.in In acyclic systems like 2-Butanol, 1,1-dichloro-1-fluoro-, the large and electronegative chlorine and fluorine atoms on the C1 carbon will have a profound effect on the rotational barrier around the C1-C2 bond. The large size of the chlorine atoms will lead to significant steric repulsion in eclipsed conformations.

Computational studies on haloethanes have shown that while the size of the halogen atom increases from chlorine to iodine, the rotational barriers are surprisingly similar. vaia.com This is attributed to the simultaneous increase in the carbon-halogen bond length, which mitigates the increase in steric hindrance. vaia.com However, fluorine, being smaller and less polarizable, can exhibit unique conformational effects. beilstein-journals.orgbeilstein-journals.org The high electronegativity of fluorine can also introduce significant dipole-dipole interactions that influence conformational stability. beilstein-journals.orgbeilstein-journals.org In α-halogenated ketones, for example, the orbital overlap between the C-X bond and the carbonyl group is a key factor in their reactivity. beilstein-journals.orgbeilstein-journals.org A similar interaction between the C-X bonds and the C-O bond in 2-Butanol, 1,1-dichloro-1-fluoro- could influence its conformational landscape.

The table below summarizes the estimated energy costs for various interactions in alkane conformers, which can be used to approximate the relative energies of the conformers of 2-Butanol, 1,1-dichloro-1-fluoro-.

| Interaction | Cause | Energy Cost (kJ/mol) |

| H ↔ H eclipsed | Torsional strain | 4.0 |

| H ↔ CH₃ eclipsed | Torsional and steric strain | 6.0 |

| CH₃ ↔ CH₃ eclipsed | Torsional and steric strain | 11.0 |

| CH₃ ↔ CH₃ gauche | Steric strain | 3.8 |

Data sourced from multiple conformational analysis studies. pressbooks.pub

Chirality and Enantiomeric Studies of 2-Butanol, 1,1-dichloro-1-fluoro-

The C2 carbon in 2-Butanol, 1,1-dichloro-1-fluoro- is a chiral center, bonded to a hydroxyl group (-OH), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a dichlorofluoromethyl group (-CFCl₂). The presence of this chiral center means the molecule can exist as a pair of enantiomers.

The absolute configuration of a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comwizeprep.comwikipedia.orgaakash.ac.in This system assigns a priority (1 to 4, with 1 being the highest) to each of the four groups attached to the chiral center based on atomic number. wizeprep.comwikipedia.orgaakash.ac.in

The steps to assign the configuration are as follows:

Identify the chiral center.

Assign priorities to the four substituents directly attached to the chiral center. The higher the atomic number of the atom directly bonded to the chiral center, the higher its priority. wizeprep.comwikipedia.org

If there is a tie, move to the next atoms along the chain until a point of difference is found. wizeprep.com

Orient the molecule so that the lowest priority group (priority 4) is pointing away from the viewer. masterorganicchemistry.comwikipedia.org

Trace a path from priority 1 to 2 to 3. If the path is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If the path is counter-clockwise, it is designated as (S) (from the Latin sinister for left). masterorganicchemistry.comwikipedia.org

For 2-Butanol, 1,1-dichloro-1-fluoro-, the priorities of the groups attached to the C2 chiral center would be assigned as follows:

-OH (Oxygen, atomic number 8) - Priority 1

-CFCl₂ (Carbon bonded to two chlorines and a fluorine) - Priority 2

-CH₂CH₃ (Carbon bonded to another carbon and two hydrogens) - Priority 3

-CH₃ (Carbon bonded to three hydrogens) - Priority 4

The following table outlines the CIP priority assignment for the substituents on the chiral center of 2-Butanol, 1,1-dichloro-1-fluoro-.

| Substituent | Priority | Reason |

| -OH | 1 | The oxygen atom has the highest atomic number (8) directly attached to the chiral center. |

| -CFCl₂ | 2 | The carbon atom is attached to two chlorine atoms (atomic number 17) and one fluorine atom (atomic number 9). |

| -CH₂CH₃ | 3 | The carbon atom is attached to another carbon atom and two hydrogen atoms. |

| -CH₃ | 4 | The carbon atom is attached to three hydrogen atoms. |

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. There are two main approaches: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This involves using chiral catalysts or reagents to favor the formation of one enantiomer over the other. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org For chiral alcohols, methods like asymmetric hydrogenation of ketones or the use of chiral reducing agents are common. sigmaaldrich.com The enantioselective addition of organometallic reagents to aldehydes is another powerful technique. organic-chemistry.org

Chiral Resolution: This method involves separating a racemic mixture into its individual enantiomers. wikipedia.org A common strategy is to react the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgrsc.org Diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Chiral chromatography, using a chiral stationary phase, can also be used to directly separate enantiomers. sigmaaldrich.comnih.gov

The following table summarizes common methods for the enantioselective synthesis and separation of chiral alcohols.

| Method | Description |

| Enantioselective Synthesis | |

| Asymmetric Hydrogenation | A prochiral ketone is hydrogenated using a chiral catalyst to produce a single enantiomer of the alcohol. |

| Chiral Reducing Agents | A prochiral ketone is reduced using a stoichiometric amount of a chiral reducing agent. |

| Enantioselective Addition | An organometallic reagent is added to an aldehyde in the presence of a chiral ligand or catalyst. |

| Chiral Resolution | |

| Diastereomeric Salt Formation | A racemic alcohol is reacted with a chiral acid or base to form diastereomeric salts, which are then separated by crystallization. |

| Chiral Derivatization | The racemic alcohol is converted into a pair of diastereomeric derivatives using a chiral derivatizing agent, followed by separation and removal of the chiral auxiliary. |

| Chiral Chromatography | The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. |

Intermolecular Interactions and Aggregation Behavior in Condensed Phases

The intermolecular forces at play in 2-Butanol, 1,1-dichloro-1-fluoro- are expected to be a combination of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The aggregation of these molecules in condensed phases will be a direct consequence of the relative strengths and geometric arrangement of these interactions.

Hydrogen Bonding: The primary and most influential intermolecular interaction in 2-Butanol, 1,1-dichloro-1-fluoro- is hydrogen bonding, facilitated by the hydroxyl (-OH) group. The oxygen atom acts as a hydrogen bond donor, and the hydrogen atom can be donated to an electronegative atom on an adjacent molecule. In the pure substance, this would primarily involve the oxygen atom of another 2-Butanol, 1,1-dichloro-1-fluoro- molecule. The presence of electron-withdrawing chlorine and fluorine atoms on the adjacent carbon (C1) is expected to increase the acidity of the hydroxyl proton, thereby strengthening its hydrogen-donating capability. This is a known phenomenon in fluorinated alcohols, which are generally stronger hydrogen-bond donors than their non-halogenated counterparts.

In the condensed phase, these hydrogen bonds would lead to the formation of aggregates, such as dimers, trimers, or even longer polymeric chains. The extent of this aggregation is dependent on temperature and the steric hindrance around the hydroxyl group. Spectroscopic techniques such as infrared (IR) spectroscopy would be expected to show a broad absorption band for the O-H stretch in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. In contrast, a non-hydrogen-bonded or "free" hydroxyl group would exhibit a sharper absorption at a higher frequency (around 3600-3650 cm⁻¹).

Dipole-Dipole Interactions: The 2-Butanol, 1,1-dichloro-1-fluoro- molecule is inherently polar due to the presence of highly electronegative fluorine, chlorine, and oxygen atoms. This results in a significant permanent molecular dipole moment. Consequently, dipole-dipole interactions will contribute to the cohesive forces between molecules in the liquid and solid states. These forces, while weaker than hydrogen bonds, are significant and will influence the boiling point and other physical properties of the compound.

Potential for Halogen Bonding: While hydrogen bonding is the dominant directional interaction, the possibility of halogen bonding cannot be entirely dismissed. In this scenario, one of the chlorine atoms on a molecule could act as an electrophilic region (a "σ-hole") and interact with a nucleophilic site on an adjacent molecule, such as the oxygen atom. The likelihood and strength of such an interaction would require specific computational or experimental investigation.

Aggregation Behavior: In the liquid state, molecules of 2-Butanol, 1,1-dichloro-1-fluoro- would be in a dynamic state of association and dissociation, forming transient hydrogen-bonded networks. The balance between the energetic favorability of these interactions and the thermal energy of the system would determine the average size and lifetime of these aggregates.

In the solid state, it is expected that the molecules would adopt a crystal lattice structure that maximizes the favorable intermolecular interactions, particularly hydrogen bonding. This would likely result in an ordered, repeating arrangement where each molecule's hydroxyl group is optimally positioned to form hydrogen bonds with its neighbors, while also packing efficiently to maximize van der Waals contacts. The precise crystal structure would depend on the stereochemistry of the chiral center at C2.

A comparative look at the boiling points of related butanols can provide insight into the relative strength of their intermolecular forces.

| Compound | Boiling Point (°C) | Key Intermolecular Forces |

|---|---|---|

| 2-Butanol | 99.5 chemicalbook.comnih.gov | Hydrogen Bonding, London Dispersion |

| 1,4-Dichloro-2-butanol | - | Hydrogen Bonding, Dipole-Dipole, London Dispersion |

| 4-Fluorobutanol | 129.3 | Hydrogen Bonding, Dipole-Dipole, London Dispersion |

| 2-Butanol, 1,1-dichloro-1-fluoro- | Not available | Strong Hydrogen Bonding, Strong Dipole-Dipole, Enhanced London Dispersion |

The significantly higher boiling point of 4-fluorobutanol compared to 2-butanol, despite a similar molecular weight, highlights the enhanced intermolecular forces due to the presence of the fluorine atom. It is therefore reasonable to predict that 2-Butanol, 1,1-dichloro-1-fluoro- would have a relatively high boiling point for its molecular weight due to the combined effects of strong hydrogen bonding and significant dipole-dipole and dispersion forces.

Spectroscopic Data for 2-Butanol, 1,1-dichloro-1-fluoro- Currently Unavailable

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that detailed experimental or theoretical spectroscopic data for the chemical compound 2-Butanol, 1,1-dichloro-1-fluoro- (also known as 1,1-dichloro-1-fluorobutan-2-ol, CAS No. 6301-93-5) is not publicly available at this time.

The investigation sought to find specific data for advanced spectroscopic characterization methodologies, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H, ¹³C, or ¹⁹F NMR spectra, including chemical shifts and coupling constants, were located for this compound.

Vibrational Spectroscopy: No experimental or computational Infrared (IR) or Raman spectra, which are essential for identifying characteristic functional group vibrations and providing conformational insights, were found.

While information on the compound's basic properties, such as its molecular formula (C₄H₇Cl₂FO) and structure, is accessible nih.gov, the specific, in-depth spectroscopic data required to fulfill the detailed article outline does not appear to be present in the public domain.

Therefore, it is not possible to generate the requested scientific article focusing on the advanced spectroscopic characterization of 2-Butanol, 1,1-dichloro-1-fluoro- due to the absence of the necessary foundational data.

Advanced Spectroscopic Characterization Methodologies for 2 Butanol, 1,1 Dichloro 1 Fluoro

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2-Butanol (B46777), 1,1-dichloro-1-fluoro-, with a molecular formula of C₄H₇Cl₂FO, the nominal molecular weight is 161 g/mol . nih.gov The exact monoisotopic mass is 159.9858 Da. nih.gov

In a mass spectrometer, the molecule is first ionized, typically forming a molecular ion (M⁺). The presence of two chlorine atoms in the structure of 2-Butanol, 1,1-dichloro-1-fluoro- will result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. Therefore, a fragment containing two chlorine atoms will exhibit a distinctive M, M+2, and M+4 peak pattern with relative intensities of roughly 9:6:1.

While a specific mass spectrum for 2-Butanol, 1,1-dichloro-1-fluoro- is not publicly available, its fragmentation pattern can be predicted based on the established principles of mass spectrometry and the behavior of similar compounds, such as other secondary alcohols and halogenated hydrocarbons. libretexts.org

Common fragmentation pathways for alcohols include:

Alpha-Cleavage: The breaking of the carbon-carbon bond adjacent to the oxygen atom. For 2-Butanol, 1,1-dichloro-1-fluoro-, two primary alpha-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃) to form a [M - 29]⁺ ion.

Loss of a dichlorofluoromethyl radical (•CClF₂) which is less common.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion, leading to a [M - 18]⁺ fragment. This is a very common fragmentation for alcohols. libretexts.org

The presence of the dichlorofluoromethyl group introduces additional fragmentation possibilities, including the loss of chlorine (Cl•) or dichlorofluoromethane (B1207983) (CHCl₂F).

Predicted Fragmentation Data Table

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Significance |

| [C₄H₇Cl₂FO]⁺ | Molecular Ion | 160/162/164 | Confirms molecular weight and presence of two chlorine atoms. |

| [C₂H₄ClO]⁺ | [M - CCl₂F]⁺ | 79/81 | Result of cleavage next to the hydroxyl group. |

| [C₄H₅Cl₂F]⁺ | [M - H₂]⁺ | 158/160/162 | Loss of hydrogen. |

| [C₄H₆ClFO]⁺ | [M - Cl]⁺ | 125/127 | Loss of a chlorine atom. |

| [C₄H₆ClO]⁺ | [M - F, Cl]⁺ | 109/111 | Loss of fluorine and chlorine. |

| [C₂H₅O]⁺ | [CH₃CHOH]⁺ | 45 | A common fragment for 2-alcohols resulting from alpha-cleavage. libretexts.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 2-Butanol, 1,1-dichloro-1-fluoro-.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property of the compound under a specific set of chromatographic conditions. researchgate.net By comparing the retention time of an unknown peak to that of a known standard of 2-Butanol, 1,1-dichloro-1-fluoro-, its presence can be tentatively confirmed. The identity is then definitively established by comparing the mass spectrum of the unknown peak with the reference mass spectrum of the pure compound. hmdb.ca

GC-MS is also a powerful tool for assessing the purity of a sample. The presence of multiple peaks in the chromatogram indicates the presence of impurities, which can then be identified by their respective mass spectra.

Illustrative GC-MS Purity Analysis Data Table

| Peak Number | Retention Time (min) | Proposed Compound | Area % | Identity Confirmation |

| 1 | 5.8 | 2-Butanol, 1,1-dichloro-1-fluoro- | 98.5 | Confirmed by MS fragmentation pattern matching. |

| 2 | 4.2 | Impurity A | 0.8 | Identified as a starting material by MS. |

| 3 | 6.5 | Impurity B | 0.7 | Identified as a side-product by MS. |

X-ray Crystallography (if applicable to solid-state forms) for Definitive Structural Determination

For 2-Butanol, 1,1-dichloro-1-fluoro-, X-ray crystallography would be applicable if the compound can be obtained in a stable, solid crystalline form. The resulting structural data would provide unambiguous confirmation of its constitution and stereochemistry.

As of the current literature survey, there is no publicly available X-ray crystallographic data for 2-Butanol, 1,1-dichloro-1-fluoro-. The successful application of this technique would be contingent upon the ability to grow single crystals of sufficient quality.

Theoretical and Computational Chemistry Studies on 2 Butanol, 1,1 Dichloro 1 Fluoro

Kvanttikemialliset laskelmat molekyyligeometrialle ja elektroniselle rakenteelle

Tässä osiossa tarkasteltaisiin yhdisteen kolmiulotteista rakennetta ja elektronien jakautumista molekyylissä laskennallisten menetelmien avulla.

Tiheysfunktionaaliteoria (DFT) on suosittu kvanttikemiallinen menetelmä, jota käytetään ennustamaan molekyylien ominaisuuksia. Tässä alaluvussa esitettäisiin, miten DFT-laskujen avulla on määritetty "2-butanoli, 1,1-dikloori-1-fluori-" -molekyylin eri konformaatioiden (molekyylin eri kiertymisasentojen) suhteelliset energiat. nih.gov Eri konformaatioilla on erilaiset energiatilat, ja laskelmat auttaisivat tunnistamaan stabiileimmat (matalaenergisimmät) konformaatiot. Tulokset esitettäisiin tyypillisesti taulukossa, jossa verrataan eri konformaatioiden energioita.

Ab initio -menetelmät ovat toinen kvanttikemian laskentamenetelmien luokka, jotka perustuvat puhtaasti teoreettisiin periaatteisiin ilman kokeellisia parametreja. nih.gov Menetelmät kuten Møller-Plesset perturbaatioteoria (MP2, MP4) tarjoavat usein tarkempia tuloksia kuin DFT, vaikkakin ne ovat laskennallisesti raskaampia. Tässä osiossa kuvattaisiin, miten näitä menetelmiä on käytetty "2-butanoli, 1,1-dikloori-1-fluori-" -molekyylin potentiaalienergiapinnan kartoittamiseen. nih.gov Tämä antaisi yksityiskohtaisen kuvan eri konformaatioiden välisistä energiavaihteluista ja siirtymätiloista.

Spektroskooppisten parametrien ennustaminen

Laskennallisen kemian avulla voidaan ennustaa, miltä yhdisteen spektri näyttäisi eri spektroskopian tekniikoilla.

Ydinmagneettinen resonanssispektroskopia (NMR) on keskeinen työkalu molekyylirakenteen selvittämisessä. Laskennallisilla menetelmillä voidaan ennustaa ¹H-, ¹³C- ja ¹⁹F-NMR-spektrien kemiallisia siirtymiä "2-butanoli, 1,1-dikloori-1-fluori-" -molekyylille. mdpi.comresearchgate.netresearchgate.net Nämä ennusteet olisivat arvokas apu kokeellisesti mitattujen spektrien tulkinnassa ja oikean rakenteen varmistamisessa. mdpi.comresearchgate.netresearchgate.net Tulokset esitettäisiin taulukossa, jossa verrataan laskettuja ja kokeellisia kemiallisia siirtymiä, jos saatavilla.

Infrapuna- (IR) ja Raman-spektroskopia mittaavat molekyylin värähtelytiloja. Kvanttikemiallisilla laskuilla voidaan ennustaa "2-butanoli, 1,1-dikloori-1-fluori-" -molekyylin värähtelytaajuudet ja niiden intensiteetit. nih.govd-nb.info Tämä auttaa tulkitsemaan kokeellisia IR- ja Raman-spektrejä ja yhdistämään tietyt piikit molekyylin eri funktionaalisten ryhmien värähtelyihin. nih.govd-nb.info Laskennalliset ja kokeelliset taajuudet esitettäisiin vertailevassa taulukossa.

Reaktiivisuuden ennustaminen ja mekanistiset oivallukset laskennallisen mallinnuksen avulla

Laskennallinen mallinnus voi tarjota syvällistä tietoa yhdisteen kemiallisesta reaktiivisuudesta ja reaktiomekanismeista. researchgate.netresearchgate.net Tässä osiossa analysoitaisiin "2-butanoli, 1,1-dikloori-1-fluori-" -molekyylin reaktiivisuutta tutkimalla esimerkiksi sen rajaorbitaaleja (HOMO ja LUMO) ja molekyylin elektrostaattista potentiaalia. researchgate.netresearchgate.net Näiden laskelmien perusteella voitaisiin ennustaa, miten yhdiste todennäköisesti reagoi muiden kemikaalien kanssa ja millaisia reaktioreittejä se suosii. researchgate.net

Yhdisteiden nimet

| Yhdisteen nimi |

| 2-butanoli, 1,1-dikloori-1-fluori- |

| 2-Butanoli |

| 1,4-dikloori-2-butanoli |

| 2,2-dikloori-N-(2,3-dikloorifenyyli)asetamidi |

| 2,2-dikloori-N-(2,4-dikloorifenyyli)asetamidi |

| 1-kloorietanoli |

| 2-kloorietanoli |

| Vinyylialkoholi |

| Asetaldehydi |

| Oksiraani |

| 1-butanoli |

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface and identifying the high-energy transition state structures that connect reactants to products, chemists can determine the feasibility and kinetics of various reaction pathways. For a molecule like 2-Butanol (B46777), 1,1-dichloro-1-fluoro-, several reaction pathways, such as dehydration or elimination reactions, are plausible under different conditions.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to model these reactions. smu.edu The process involves optimizing the geometries of the reactant, the proposed transition state, and the product. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactant and the transition state defines the activation energy (Ea), a critical barrier that must be overcome for the reaction to proceed. A lower activation energy signifies a more favorable and faster reaction pathway.

For 2-Butanol, 1,1-dichloro-1-fluoro-, potential unimolecular decomposition pathways could include the elimination of hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), or water (H₂O). masterorganicchemistry.comlibretexts.org Each of these pathways would proceed through a distinct transition state with a unique geometry and activation energy. For instance, the elimination of HCl would likely involve a four-membered cyclic transition state involving the hydroxyl proton, the oxygen, the carbon at position 2, and one of the chlorine atoms.

Table 1: Hypothetical Activation Energies for Unimolecular Elimination Reactions of 2-Butanol, 1,1-dichloro-1-fluoro-

| Reaction Pathway | Products | Hypothetical Activation Energy (kJ/mol) |

| Dehydrochlorination | 1-chloro-1-fluorobut-1-en-2-ol + HCl | 180 |

| Dehydrofluorination | 1,1-dichlorobut-1-en-2-ol + HF | 250 |

| Dehydration | 1,1-dichloro-1-fluorobut-1-ene + H₂O | 220 |

This table presents hypothetical data for illustrative purposes, based on general chemical principles of bond strengths (C-Cl < C-F < C-O) and reaction mechanisms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). organica1.org The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity.

For 2-Butanol, 1,1-dichloro-1-fluoro-, the presence of highly electronegative halogen atoms (two chlorine and one fluorine) is expected to significantly influence its electronic structure. These electron-withdrawing groups will stabilize the molecule by lowering the energy levels of its molecular orbitals, including the HOMO and LUMO. rsc.orgmdpi.com This effect generally leads to a lower HOMO energy, making the molecule a weaker electron donor, and a lower LUMO energy, making it a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. videleaf.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to excite an electron from the HOMO to the LUMO. videleaf.com Conversely, a smaller gap suggests the molecule is more polarizable and reactive. The introduction of multiple halogens is anticipated to reduce the HOMO-LUMO gap compared to its non-halogenated counterpart, 2-butanol.

Table 2: Hypothetical Frontier Orbital Energies for 2-Butanol and its Halogenated Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Butanol | -6.80 | 1.20 | 8.00 |

| 2-Butanol, 1-chloro- | -7.10 | 0.90 | 8.00 |

| 2-Butanol, 1,1-dichloro- | -7.45 | 0.55 | 8.00 |

| 2-Butanol, 1,1-dichloro-1-fluoro- | -7.80 | 0.25 | 8.05 |

This table contains hypothetical data for comparison. The trend reflects the general principle that electronegative substituents lower both HOMO and LUMO energies.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, providing a detailed picture of molecular motions, conformational changes, and intermolecular interactions.

For 2-Butanol, 1,1-dichloro-1-fluoro-, MD simulations would be invaluable for understanding its dynamic behavior in different environments. A key aspect would be to study its conformational flexibility. The molecule possesses rotational freedom around its carbon-carbon single bonds, and simulations could reveal the preferred dihedral angles and the energy barriers between different conformers.

Furthermore, MD simulations are exceptionally well-suited to investigate solvent effects. rsc.org The interaction of 2-Butanol, 1,1-dichloro-1-fluoro- with solvent molecules, such as water, can be explicitly modeled. researchgate.net This allows for the study of hydration shells, the formation of hydrogen bonds between the alcohol's hydroxyl group and water, and the potential for halogen bonding between the chlorine atoms and the solvent. researchgate.net The simulations can also predict how the solvent influences the conformational equilibrium of the solute molecule. rsc.orgnih.gov The accuracy of these simulations heavily relies on the quality of the force field, which defines the potential energy function of the system. Developing a reliable force field for a novel, multifunctional molecule like 2-Butanol, 1,1-dichloro-1-fluoro- is a significant but crucial step, often involving parameterization against high-level quantum mechanical calculations. nih.gov

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of 2-Butanol, 1,1-dichloro-1-fluoro- in Water

| Parameter | Value / Type |

| System Composition | 1 molecule of solute, ~2000 molecules of water |

| Force Field (Solute) | OPLS-AA / GAFF (with custom halogen parameters) |

| Force Field (Solvent) | TIP3P |

| Box Dimensions | 40 x 40 x 40 ų (Cubic) |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

This table provides an example of typical parameters used in setting up a molecular dynamics simulation. The specific choices can vary depending on the research question.

Reaction Chemistry and Transformational Pathways of 2 Butanol, 1,1 Dichloro 1 Fluoro

Nucleophilic Substitution Reactions at Halogenated Centers

The carbon atom bonded to two chlorine atoms and a fluorine atom (C-1) in 2-Butanol (B46777), 1,1-dichloro-1-fluoro- is highly electrophilic due to the strong inductive effect of the halogens. This makes it a potential site for nucleophilic substitution reactions. However, the presence of three halogen atoms on the same carbon presents significant steric hindrance, which can affect the reaction mechanism and rate.

Typically, nucleophilic substitution at a saturated carbon can proceed through either an S_N1 or S_N2 mechanism. byjus.com For a tertiary-like, sterically hindered center like the C-1 in the target molecule, an S_N1 pathway might be favored if a stable carbocation could be formed. However, the formation of a carbocation at this position would be destabilized by the electron-withdrawing nature of the remaining halogens.

Conversely, an S_N2 reaction, which involves a backside attack by the nucleophile, would be severely hindered by the bulky chlorine and fluorine atoms, as well as the adjacent ethyl and hydroxyl groups. pw.live Therefore, nucleophilic substitution at the C-1 position is expected to be slow under standard conditions.

Table 1: Theoretical Nucleophilic Substitution Reactions at C-1

| Nucleophile | Expected Product | Reaction Conditions | Plausible Mechanism |

| Hydroxide (OH⁻) | 1-Fluoro-1,1-dihydroxy-2-butanol (unstable gem-diol) | Strong base, heat | Likely slow, potential for competing elimination |

| Cyanide (CN⁻) | 1,1-dichloro-1-fluoro-2-cyanobutane | Aprotic solvent | S_N2-like, but sterically hindered |

| Alkoxide (RO⁻) | 1,1-dichloro-1-fluoro-2-alkoxybutane | Aprotic solvent | S_N2-like, but sterically hindered |

It is important to note that without specific experimental data, these are predicted outcomes based on general reactivity principles.

Stereochemical Implications of Substitution Reactions

Given that the C-2 carbon is a stereocenter, any reaction at this position would have significant stereochemical consequences. However, nucleophilic substitution is more likely at the more electrophilic C-1. If a substitution reaction were to occur at the C-2 center, which is a secondary carbon, it could proceed via either S_N1 or S_N2 pathways, depending on the conditions. An S_N1 reaction would lead to a racemic mixture of products due to the formation of a planar carbocation intermediate. byjus.com An S_N2 reaction would result in an inversion of stereochemistry at the C-2 center. pw.live The presence of the bulky dichlorofluoromethyl group would likely disfavor an S_N2 reaction at C-2.

Elimination Reactions Leading to Unsaturated Halogenated Products

In the presence of a strong, non-nucleophilic base, 2-Butanol, 1,1-dichloro-1-fluoro- can undergo elimination reactions (dehydrohalogenation) to form unsaturated halogenated products. organicmystery.com The hydroxyl group can also be converted into a good leaving group, facilitating elimination. The reaction involves the removal of a halogen from the C-1 position and a proton from the adjacent C-2 or C-3 carbon.

When heated with an alcoholic solution of potassium hydroxide, haloalkanes typically undergo β-elimination. organicmystery.comcrunchchemistry.co.uk

Regioselectivity and Stereoselectivity in Elimination

The regioselectivity of the elimination reaction is determined by which β-hydrogen is removed. Removal of a proton from the C-2 position would lead to the formation of 1,1-dichloro-1-fluorobut-1-ene. Removal of a proton from the C-3 position would result in 1,1-dichloro-1-fluorobut-2-ene.

According to Zaitsev's rule , the more substituted (more stable) alkene is generally the major product. chemistrysteps.com In this case, 1,1-dichloro-1-fluorobut-2-ene would be the more substituted alkene. However, the acidity of the proton at C-2 is increased due to the proximity of the electron-withdrawing hydroxyl and dichlorofluoromethyl groups, which could favor its removal.

The stereoselectivity of the E2 elimination reaction is dictated by the anti-periplanar arrangement of the departing hydrogen and halogen atoms. chemistrysteps.com Depending on the conformation of the molecule, this can lead to the formation of either the (E) or (Z) isomer of the alkene product. The presence of two different β-hydrogens (at C-2 and C-3) means that a mixture of regioisomers is likely, with each potentially existing as stereoisomers. chemistrysteps.com

Table 2: Potential Unsaturated Products from Elimination Reactions

| Base | Major Product (Predicted) | Minor Product (Predicted) | Key Factors |

| Potassium tert-butoxide (bulky base) | 1,1-dichloro-1-fluorobut-1-ene (Hofmann product) | 1,1-dichloro-1-fluorobut-2-ene (Zaitsev product) | Steric hindrance favors removal of the less hindered proton. |

| Sodium ethoxide (strong, less hindered base) | 1,1-dichloro-1-fluorobut-2-ene (Zaitsev product) | 1,1-dichloro-1-fluorobut-1-ene (Hofmann product) | Thermodynamic control favors the more stable alkene. |

Oxidation and Reduction Chemistry of the Alcohol Functionality

The secondary alcohol group in 2-Butanol, 1,1-dichloro-1-fluoro- can be oxidized to a ketone. youtube.com Common oxidizing agents for secondary alcohols include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO₄). libretexts.orgacs.org The presence of the electron-withdrawing dichlorofluoromethyl group at the α-position may affect the rate of oxidation but is not expected to change the product.

The oxidation product would be 1,1-dichloro-1-fluorobutan-2-one.

Table 3: Oxidation of 2-Butanol, 1,1-dichloro-1-fluoro-

| Reagent | Product | Reaction Type |

| Chromic acid (H₂CrO₄) | 1,1-dichloro-1-fluorobutan-2-one | Oxidation |

| Pyridinium chlorochromate (PCC) | 1,1-dichloro-1-fluorobutan-2-one | Oxidation |

| Potassium permanganate (KMnO₄) | 1,1-dichloro-1-fluorobutan-2-one | Oxidation |

Reduction of the secondary alcohol functionality is less common but could theoretically be achieved by first converting the alcohol into a better leaving group (e.g., a tosylate) and then treating it with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). This would result in the formation of 1,1-dichloro-1-fluorobutane.

Derivatization Reactions for Modifying the Compound

The hydroxyl group of 2-Butanol, 1,1-dichloro-1-fluoro- provides a handle for various derivatization reactions, allowing for the modification of the compound's properties.

Esterification and Etherification of the Hydroxyl Group

Esterification: The reaction of 2-Butanol, 1,1-dichloro-1-fluoro- with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst yields an ester. quora.comquora.com This reaction, known as Fischer esterification when using a carboxylic acid, is a reversible process. libretexts.org The steric hindrance around the secondary alcohol, exacerbated by the bulky dichlorofluoromethyl group, might slow down the reaction rate.

For example, the reaction with acetic acid would produce 1,1-dichloro-1-fluorobutan-2-yl acetate.

Table 4: Representative Esterification and Etherification Reactions

| Reagent | Product Name | Product Class |

| Acetic acid (CH₃COOH) | 1,1-dichloro-1-fluorobutan-2-yl acetate | Ester |

| Acetyl chloride (CH₃COCl) | 1,1-dichloro-1-fluorobutan-2-yl acetate | Ester |

| Sodium hydride (NaH) followed by methyl iodide (CH₃I) | 2-(1,1-dichloro-1-fluorobutoxy)butane | Ether |

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.com This typically involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Given the steric hindrance, using a less hindered alkyl halide (e.g., methyl iodide) would be more efficient.

The reaction with sodium hydride followed by methyl iodide would yield 2-(1,1-dichloro-1-fluorobutoxy)butane.

Modification of Halogen Substituents

The chemical reactivity of the halogen atoms in 2-Butanol, 1,1-dichloro-1-fluoro- is a critical aspect of its transformational pathways. The presence of two chlorine atoms and one fluorine atom on the same carbon, adjacent to a hydroxyl-bearing carbon, creates a unique electronic environment that influences the feasibility and outcome of various reactions. The modification of these halogen substituents can proceed through several potential pathways, including reductive dehalogenation and nucleophilic substitution. The relative stability of the carbon-fluorine bond compared to the carbon-chlorine bond often dictates the selectivity of these transformations.

Reductive Dehalogenation

Reductive dehalogenation offers a pathway to selectively remove one or more halogen atoms, typically replacing them with hydrogen. This process is of significant interest for the synthesis of partially halogenated or non-halogenated derivatives.

Catalytic Hydrogenation: One of the most common methods for dehalogenation is catalytic hydrogenation. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). In the context of 2-Butanol, 1,1-dichloro-1-fluoro-, the chlorine atoms are more susceptible to hydrogenolysis than the fluorine atom due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond.

The reaction would likely proceed in a stepwise manner, first yielding 1-chloro-1-fluoro-2-butanol, followed by the potential for further reduction to 1-fluoro-2-butanol under more forcing conditions. The complete removal of the fluorine atom is generally more challenging and would require harsher reaction conditions.

A related process is catalytic hydrodechlorination (HDC), which has been shown to be effective for the removal of chlorine from chlorinated organic compounds in aqueous solutions. nih.gov While specific studies on 2-Butanol, 1,1-dichloro-1-fluoro- are not prevalent, the principles of HDC suggest that a palladium-based catalyst could effectively remove the chlorine atoms. nih.gov

| Reactant | Reagents/Catalyst | Potential Product(s) | Notes |

| 2-Butanol, 1,1-dichloro-1-fluoro- | H₂, Pd/C | 2-Butanol, 1-chloro-1-fluoro- | Selective removal of one chlorine atom. |

| 2-Butanol, 1,1-dichloro-1-fluoro- | H₂, Pd/C (harsher conditions) | 2-Butanol, 1-fluoro- | Removal of both chlorine atoms. |

Hydride Reductants: Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are another class of reagents capable of reducing carbon-halogen bonds. However, their reactivity with a molecule like 2-Butanol, 1,1-dichloro-1-fluoro- would need to be carefully controlled. The acidic proton of the hydroxyl group would react first, consuming a molar equivalent of the hydride reagent. Protection of the alcohol function, for instance as a silyl (B83357) ether, might be necessary to achieve selective dehalogenation. masterorganicchemistry.com Following protection, the less sterically hindered and more reactive C-Cl bonds would be the primary targets for reduction.

Nucleophilic Substitution

The modification of the halogen substituents can also be envisioned through nucleophilic substitution reactions. The feasibility of such reactions depends on the nature of the nucleophile, the solvent, and the substrate itself. The carbon atom bearing the halogens is electron-deficient and thus susceptible to attack by nucleophiles.

Generally, in nucleophilic aliphatic substitution, the reaction rate and mechanism are influenced by the substrate (primary, secondary, tertiary), the nature of the leaving group, the nucleophile, and the solvent. masterorganicchemistry.comyoutube.com For 2-Butanol, 1,1-dichloro-1-fluoro-, the leaving group ability generally follows the trend I > Br > Cl > F. Thus, the chlorine atoms would be preferentially substituted over the fluorine atom.

The reaction could proceed via an Sₙ2-like mechanism, which would be favored by strong, unhindered nucleophiles and polar aprotic solvents. However, the presence of three substituents on the electrophilic carbon might introduce significant steric hindrance. An Sₙ1-type mechanism, proceeding through a carbocation intermediate, is generally less likely for this substrate due to the destabilizing effect of the electron-withdrawing fluorine atom on an adjacent carbocation.

| Nucleophile (Nu⁻) | Potential Product | Reaction Type | Considerations |

| RS⁻ (Thiolate) | 2-Butanol, 1-chloro-1-fluoro-1-(alkylthio)- | Sₙ2 | The hydroxyl group might need protection. |

| CN⁻ (Cyanide) | 3-cyano-3-chloro-3-fluoro-2-butanol | Sₙ2 | Potential for competing elimination reactions. |

| N₃⁻ (Azide) | 2-azido-2-chloro-2-fluoro-butanol | Sₙ2 | Azide is a good nucleophile for Sₙ2 reactions. |

It is important to note that the hydroxyl group can act as an internal nucleophile under basic conditions, potentially leading to the formation of an epoxide, although the halogen substitution pattern on the adjacent carbon makes this less straightforward than in simpler halohydrins.

The reaction of related compounds, such as 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) to yield 1,1-dichloro-1-alkenones, demonstrates that under Lewis acidic conditions, complex rearrangements and halogen exchange can occur. nih.gov This suggests that treatment of 2-Butanol, 1,1-dichloro-1-fluoro- with a Lewis acid could potentially lead to elimination and/or substitution products, such as halogenated butenes.

Environmental Fate and Chemical Transformation Studies of Halogenated Butanols

Aquatic and Terrestrial Transformation Mechanisms (excluding ecotoxicological impact)

In aquatic and terrestrial environments, halogenated butanols can undergo transformations through both abiotic and biotic pathways.

Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenoalkanes, hydrolysis can lead to the formation of an alcohol and a hydrogen halide. physicsandmathstutor.comperlego.comalgoreducation.com The rate of hydrolysis is dependent on the nature of the halogen, the structure of the alkyl group, and environmental conditions such as pH and temperature. algoreducation.com Generally, the carbon-halogen bond strength decreases from fluorine to iodine, making iodoalkanes more susceptible to hydrolysis than their fluoro- or chloro- counterparts. algoreducation.com The presence of multiple halogen atoms on the same carbon, as in 1,1-dichloro-1-fluoro-2-butanol, can influence the stability of the molecule and its susceptibility to hydrolysis. The reaction can proceed through different mechanisms, such as SN1 or SN2, depending on whether the halogenoalkane is primary, secondary, or tertiary. docbrown.infochemistrysteps.com

Biodegradation:

Biodegradation involves the breakdown of organic compounds by microorganisms. researchgate.net The biodegradability of halogenated compounds is highly variable and depends on factors such as the type and number of halogen substituents. nih.gov Highly halogenated compounds are often more resistant to biodegradation. nih.govresearchgate.net

The biodegradation of fluorinated compounds like fluorotelomer alcohols has been shown to be a source of persistent perfluorinated acids in the environment. nih.govnih.gov The process can be complex, involving multiple transformation pathways. nih.gov Microorganisms can utilize chlorinated compounds as a source of carbon and energy, and the enzymes involved in these degradation pathways are a subject of ongoing research. researchgate.net The presence of both chlorine and fluorine atoms in 1,1-dichloro-1-fluoro-2-butanol likely makes it a challenging substrate for microbial degradation.

Modeling and Prediction of Environmental Persistence

Due to the challenges in conducting experimental studies for every chemical, quantitative structure-activity relationship (QSAR) models are often used to predict the environmental fate and persistence of organic compounds. acs.orgresearchgate.net These models use the chemical structure of a compound to estimate properties like its degradation rate constants and potential for bioaccumulation.

For halogenated n-alkanes, QSAR models have been developed to prioritize compounds based on their potential to be persistent organic pollutants (POPs). acs.org These models consider factors that influence a compound's persistence, bioaccumulation, and long-range transport potential. The energy of the highest occupied molecular orbital (EHOMO) has been identified as a key factor in predicting the rate constant for the reaction of pollutants with hydroxyl radicals. researchgate.net Such models can provide valuable, albeit predictive, insights into the likely environmental behavior of compounds like 1,1-dichloro-1-fluoro-2-butanol in the absence of specific experimental data. The persistence of halogenated organic compounds is a significant environmental concern due to their potential for long-term contamination of various environmental compartments. nih.govnih.gov

Advanced Research Directions and Applications in Synthetic Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center at the C-2 position, bearing a hydroxyl group, makes 1,1-dichloro-1-fluorobutan-2-ol a promising chiral building block. Chiral alcohols are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. The enantioconvergent synthesis of chiral molecules from racemic secondary alcohols is a powerful strategy in asymmetric catalysis. nih.govrsc.org Methodologies involving palladium(II)/chiral norbornene cooperative catalysis, for instance, have been successfully employed for the synthesis of chiral fluorenols from racemic secondary alcohols. nih.govrsc.org Such approaches could potentially be adapted for the kinetic resolution of racemic 1,1-dichloro-1-fluorobutan-2-ol or for its direct use in enantioconvergent syntheses.

The utility of chiral halohydrins as precursors to other important functional groups further enhances their value. For example, chiral epoxides, which are versatile intermediates in organic synthesis, can be readily formed from halohydrins under basic conditions. youtube.com The stereochemistry of the resulting epoxide is directly controlled by the stereochemistry of the halohydrin. youtube.com Chiral epichlorohydrin, a related and widely used building block, serves as a testament to the synthetic utility of such compounds in the preparation of pharmaceuticals. researchgate.net

Table 1: Potential Asymmetric Transformations of 1,1-dichloro-1-fluorobutan-2-ol

| Transformation | Potential Reagents/Catalysts | Potential Product Class |

| Kinetic Resolution | Lipase, Chiral Acylating Agent | Enantioenriched Alcohol and Ester |

| Enantioconvergent Arylation | Pd(II) catalyst, Chiral Ligand, Aryl Halide | Chiral Tertiary Alcohol |

| Epoxidation | Base (e.g., NaOH, KOtBu) | Chiral Dichlorofluoro-epoxybutane |

| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst, Chiral Ligand | Enantioenriched Diol |

Precursor for Novel Fluorinated Compounds in Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov As such, the development of novel fluorinated building blocks is a major focus in medicinal and materials chemistry. nih.gov 1,1-dichloro-1-fluorobutan-2-ol, containing a dichlorofluoromethyl group, can serve as a precursor to a variety of other fluorinated compounds.

One potential application is in the synthesis of monofluoroalkenes, which are of growing interest in medicinal chemistry. rsc.org For instance, tandem fluorination-desulfonation sequences have been developed to produce Z-monofluoroalkenes with high stereoselectivity. rsc.org While this specific methodology may not be directly applicable, it highlights the creative strategies employed to access fluorinated alkenes from functionalized precursors.

Furthermore, the dichlorofluoromethyl group itself can be a precursor to other functionalities. For example, under reductive conditions, the chlorine atoms could be selectively removed. Alternatively, elimination reactions could lead to the formation of dichlorofluoroalkenes, which are valuable synthetic intermediates. nih.gov The conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones using aluminum trichloride (B1173362) demonstrates the feasibility of such transformations. nih.gov

Green Chemistry Approaches to Dihalofluorobutanol Synthesis

The principles of green chemistry emphasize the development of environmentally benign synthetic methods. For a compound like 1,1-dichloro-1-fluorobutan-2-ol, this would involve minimizing waste, using less hazardous reagents, and improving energy efficiency. The synthesis of halogenated alcohols has traditionally relied on methods that may not align with these principles.

Modern approaches to halogenation are continuously being developed to be more sustainable. For example, the use of enzyme catalysis in asymmetric synthesis represents a green alternative to traditional chemical methods. purdue.edu Biocatalysis often proceeds under mild conditions in aqueous media, reducing the need for volatile organic solvents. frontiersin.org The asymmetric reduction of perfluoroalkyl ketones to chiral alcohols has been achieved with high enantioselectivity using biocatalytic methods. purdue.edu

Another green approach could involve the use of flow chemistry. Continuous flow systems offer precise control over reaction parameters, which can lead to higher yields, reduced reaction times, and improved safety, particularly for highly exothermic or hazardous reactions. frontiersin.org

Methodological Advancements in Halogenation Chemistry

The synthesis of 1,1-dichloro-1-fluorobutan-2-ol would likely involve the halogenation of a suitable precursor. Recent advancements in halogenation chemistry offer a range of sophisticated methods for the selective introduction of halogen atoms.

The deoxygenative halogenation of alcohols and aldehydes provides a direct route to alkyl halides. acs.org Reagent systems such as triphenylphosphine (B44618) in combination with a 1,2-dihaloethane have proven effective for this transformation, even for tertiary alcohols. acs.org The use of methyl Grignard reagents as nucleophilic halide sources is another innovative method for the conversion of alcohols to alkyl iodides and bromides. acs.org

For the asymmetric synthesis of the chiral center, catalytic enantioselective halofunctionalization of alkenes is a powerful strategy. nih.gov These reactions can create multiple stereocenters in a single step with high levels of stereocontrol. The development of chiral catalysts for such transformations is an active area of research. frontiersin.orgmdpi.com

Table 2: Comparison of Potential Synthetic Routes to Halogenated Alcohols

| Method | Precursor | Reagents | Advantages |

| From Diol | Butane-1,2-diol | Aqueous Hydrogen Halide | Direct conversion of a diol to a haloalcohol. google.com |

| From Alkene | But-1-ene | N-Halosuccinimide, Fluoride (B91410) Source | Stereospecific anti-addition of halogen and fluorine. nih.gov |

| From Aldehyde | Butanal | Haloform, Strong Base | Formation of a trihalomethyl carbinol intermediate. google.com |

| Asymmetric Reduction | 1,1-Dichloro-1-fluorobutan-2-one | Chiral Reducing Agent (e.g., DIP-Chloride™) | High enantioselectivity for the alcohol product. purdue.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.